molecular formula C11H8O2 B8614866 5-Methylidene-4-phenylfuran-2(5H)-one CAS No. 87841-05-2

5-Methylidene-4-phenylfuran-2(5H)-one

Cat. No. B8614866
CAS RN: 87841-05-2
M. Wt: 172.18 g/mol
InChI Key: HKGGDZLUYSFBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08586618B2

Procedure details

A solution of 5-methylene-4-phenyl-2(5H)furanone (2.63 mmol) in ethanol (50 mL) containing Pd—C (25 mgs; 5%) was hydrogenated under an atmosphere of hydrogen at room temperature for 24 hr. The catalyst was filtered off using a pad of Celite and the solvent evaporated in vacuo, leaving a colourless semi-solid, which upon flash chromatography using (EtOAc, CH2Cl2; 1:5) as the eluent gave 5-methyl-4-phenyl-2(5H)furanone 27 as a semi-solid in 90% yield. 1H NMR: δ(CDCl3) 3.33 (d, J 4 Hz, 3H, C5-Me), 5.56 (q, J 4 Hz, 1H, C5-H), 6.26 (s, 1H, C3-H) and 7.47 (s, 5H, Ar H's). 13C NMR: 19.71, 65.85, 66.39, 113.67, 127.11, 129.14, 129.87, 131.20 168.79, 172.54.
Quantity
2.63 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:5](=[O:7])[CH:4]=[C:3]1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.CCOC(C)=O.C(Cl)Cl>C(O)C.[Pd]>[CH3:1][CH:2]1[O:6][C:5](=[O:7])[CH:4]=[C:3]1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.63 mmol
Type
reactant
Smiles
C=C1C(=CC(O1)=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a colourless semi-solid, which upon flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1C(=CC(O1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.